(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Sulfamoyl Group:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy group replaces a leaving group on the aromatic ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The sulfamoyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic ester or borate.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid involves its ability to interact with biological molecules through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoyl and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
- (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid
Comparison:
- Structural Differences: The position and nature of substituents on the aromatic ring can significantly influence the compound’s chemical properties and biological activity.
- Uniqueness: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is unique due to the specific arrangement of the sulfamoyl, methoxy, and boronic acid groups, which may confer distinct reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIYITKJDWOLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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